Magnesium glycinate

Descripción general

Descripción

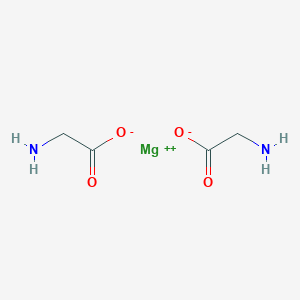

Magnesium glycinate is a compound formed by the combination of magnesium and glycine, an amino acid. This compound is known for its high bioavailability, meaning it is easily absorbed by the body. Magnesium is an essential mineral involved in numerous bodily functions, including muscle and nerve function, blood sugar regulation, and bone health. Glycine, on the other hand, is a non-essential amino acid that plays a role in neurotransmission and has antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium glycinate can be synthesized by reacting glycine with a magnesium compound such as magnesium oxide or magnesium hydroxide. The reaction typically involves dissolving glycine in water and then adding the magnesium compound. The mixture is heated to facilitate the reaction, resulting in the formation of this compound. For example, one method involves adding glycine to deionized water, heating the mixture to around 85°C, and then adding magnesium hydroxide in portions. The reaction is allowed to proceed for about two hours, followed by filtration to remove any insoluble substances .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reactant mixture is often subjected to additional purification steps, such as alcohol precipitation and vacuum drying, to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium glycinate primarily undergoes chelation reactions, where the magnesium ion forms coordinate bonds with the amino and carboxyl groups of glycine. This results in the formation of stable five-membered rings. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as glycine and magnesium compounds (e.g., magnesium oxide, magnesium hydroxide). The reaction conditions include aqueous solutions, moderate heating (70-85°C), and stirring to ensure complete dissolution and reaction .

Major Products Formed: The primary product of the reaction is this compound itself. The reaction is designed to maximize the yield of this compound, with minimal by-products .

Aplicaciones Científicas De Investigación

Glycemic Control and Diabetes Management

Magnesium glycinate has shown promise in improving glycemic control in individuals with prediabetes and type 2 diabetes. Studies indicate that it can reduce fasting plasma glucose levels and enhance insulin sensitivity, making it a valuable adjunct in diabetes management .

- Case Study : A clinical trial involving diabetic patients demonstrated significant reductions in HbA1C levels after supplementation with this compound over three months, suggesting its role in managing blood sugar levels effectively.

Pain Management

Research indicates that this compound may alleviate chronic pain conditions. Its mechanism involves acting as an NMDA receptor antagonist, which can help modulate pain perception .

- Case Study : A pediatric patient suffering from chronic back pain experienced rapid relief after being treated with this compound, highlighting its efficacy in pain management .

Mental Health and Neurological Benefits

Magnesium is crucial for brain health, influencing neurotransmitter function and neuroplasticity. This compound supplementation has been linked to reduced symptoms of anxiety and depression .

- Research Findings : A systematic review found that magnesium supplementation could decrease anxiety levels and improve mood in individuals with low magnesium status.

Cardiovascular Health

Higher magnesium levels are associated with a lower risk of cardiovascular events. This compound may improve endothelial function and reduce arterial stiffness, contributing to overall heart health .

- Case Study : In a cohort study of patients with chronic kidney disease, those receiving magnesium supplementation showed improved renal function and reduced cardiovascular risk markers.

Chronic Fatigue Syndrome

Some studies suggest that this compound may be beneficial for individuals suffering from chronic fatigue syndrome by improving energy metabolism and reducing fatigue symptoms .

Asthma Management

Magnesium's role as a bronchodilator suggests that this compound may help reduce the severity of asthma attacks by relaxing bronchial muscles .

Gastrointestinal Health

Due to its gentle nature on the stomach compared to other forms of magnesium, this compound is often recommended for individuals with gastrointestinal disorders or those who have undergone bowel surgeries.

Summary of Research Findings

Mecanismo De Acción

Magnesium glycinate is often compared with other magnesium supplements, such as magnesium oxide, magnesium citrate, and magnesium gluconate.

Magnesium Oxide: Magnesium oxide is an inorganic salt with a high magnesium content but low bioavailability. It is commonly used as a laxative and antacid but may cause gastrointestinal side effects such as diarrhea .

Magnesium Citrate: Magnesium citrate is a combination of magnesium and citric acid. It is highly bioavailable and is often used to treat constipation due to its mild laxative effect. it may not be as well-tolerated as this compound in individuals with sensitive digestive systems .

Magnesium Gluconate: Magnesium gluconate is a magnesium salt of gluconic acid. It is used to address magnesium deficiency and has similar bioavailability to this compound. it may also have laxative effects .

Uniqueness of this compound: this compound stands out due to its high bioavailability and minimal gastrointestinal side effects. It is particularly suitable for individuals with sensitive digestive systems and those who require efficient magnesium supplementation .

Comparación Con Compuestos Similares

- Magnesium oxide

- Magnesium citrate

- Magnesium gluconate

Actividad Biológica

Magnesium glycinate, a chelated form of magnesium combined with the amino acid glycine, is recognized for its enhanced bioavailability and absorption compared to other magnesium supplements. This article explores its biological activity, including mechanisms of action, benefits, and relevant research findings.

Overview of this compound

This compound is often used to address magnesium deficiency, which is linked to various health issues such as cardiovascular diseases, diabetes, and chronic pain. The compound is characterized by its high solubility and bioavailability, making it a preferred option for supplementation.

- Enhanced Absorption : this compound's chelation with glycine facilitates better absorption in the gastrointestinal tract compared to other forms like magnesium oxide or citrate. Studies indicate that this compound exhibits superior cellular uptake rates in Caco-2 cells (an intestinal cell model) compared to other magnesium salts .

- Role in Enzyme Activation : Magnesium acts as a cofactor for over 300 enzymatic reactions in the body, including those involved in energy production, DNA synthesis, and protein synthesis. Its presence is crucial for the activation of insulin receptors and glucose metabolism .

- Neuromuscular Function : Glycine contributes to neurotransmitter regulation and collagen synthesis, which supports muscle function and recovery . This dual action enhances overall neuromuscular health.

Table 1: Key Benefits of this compound

Case Studies

- Chronic Pain Relief : In a clinical trial involving patients with fibromyalgia, those supplemented with this compound reported significant reductions in pain levels compared to a placebo group. The study highlighted the compound's potential as a non-pharmaceutical intervention for chronic pain management.

- Mental Health Improvement : A study assessed the effects of this compound on individuals with anxiety disorders. Participants receiving this compound showed marked improvements in anxiety scores after eight weeks compared to those receiving placebo.

- Diabetes Management : Research involving type 2 diabetes patients indicated that supplementation with this compound improved glycemic control and reduced fasting blood glucose levels significantly over a 12-week period.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound:

- A study demonstrated that this compound has an absorption rate approximately 1.6 times faster than magnesium chloride at one hour post-administration, indicating its superior bioavailability .

- Another investigation into the cellular uptake kinetics revealed that this compound reached saturation at lower concentrations than other forms of magnesium, suggesting more efficient utilization by cells .

Propiedades

Número CAS |

14783-68-7 |

|---|---|

Fórmula molecular |

C4H8MgN2O4 |

Peso molecular |

172.42 g/mol |

Nombre IUPAC |

magnesium;2-aminoacetate |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

Clave InChI |

AACACXATQSKRQG-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

SMILES canónico |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Key on ui other cas no. |

14783-68-7 |

Sinónimos |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.